Vonoprazan Fumarate
説明
Synthesis Analysis
Vonoprazan Fumarate is synthesized through a novel and practical strategy, starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. The process includes ester hydrolyzing, methylamine substitution, sulfonyl chloride substitution, and amide reduction. This synthesis route is characterized by controllable impurities and acceptable overall yield, highlighting its practical advantages for large-scale production (Qiang Yu et al., 2017).
Molecular Structure Analysis
Vonoprazan Fumarate's molecular structure enables its function as a potent acid blocker. Its chemical stability under acidic conditions and high solubility across a broad pH range are key attributes that contribute to its effectiveness. The molecular design facilitates rapid absorption and targeted action within the gastric parietal cells, ensuring potent and prolonged acid suppression.
Chemical Reactions and Properties
Vonoprazan Fumarate undergoes metabolism mainly by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2B6, CYP2C19, and CYP2D6. It is metabolized into inactive metabolites, indicating a complex metabolic pathway that ensures its therapeutic effectiveness while minimizing potential drug-drug interactions (Hitomi Yamasaki et al., 2017).
科学的研究の応用
1. Treatment of Acid-Related Diseases
- Application Summary: Vonoprazan Fumarate is used for the treatment of acid-related diseases, including reflux esophagitis, gastric ulcer, and duodenal ulcer . It inhibits acid secretion by competitively blocking the potassium-binding site of gastric H(+),K(+)-ATPase .
- Methods of Application: Vonoprazan is administered orally. It is acid stable and rapidly absorbed fasting or fed, reaching C max by 1.5–2.0 hours. It dissociates slowly from its target (half-life of approximately 7.7 hours) .
- Results or Outcomes: Vonoprazan overcomes many of the perceived weaknesses of traditional proton pump inhibitor (PPI) therapy. It has been approved in Japan for the treatment of gastric and duodenal ulcers, healing of reflux esophagitis and prevention from relapse .
2. Eradication of Helicobacter Pylori
- Application Summary: Vonoprazan Fumarate is used for the eradication of Helicobacter pylori . It produces a strong acid-inhibitory effect, which can potentially eradicate Helicobacter Pylori (H. pylori) .
- Methods of Application: Patients confirmed to be infected with H. pylori were randomly divided into four groups for 14 days of treatment with different combinations of drugs, including Vonoprazan .
- Results or Outcomes: A higher eradication rate was observed in Vonoprazan-containing triple therapy. No obvious differences were observed in medication adherence or the incidence of adverse events .
3. Prevention of Low-Dose Aspirin or Nonsteroidal Anti-Inflammatory Drug–Induced Gastric Mucosal Damage
- Application Summary: Vonoprazan Fumarate is used for secondary prevention of low-dose aspirin or nonsteroidal anti-inflammatory drug–induced gastric mucosal damage .
- Results or Outcomes: The specific results or outcomes are not detailed in the sources, but Vonoprazan has been approved for this use in Japan .
4. Treatment of PPI-Resistant GERD
- Application Summary: Vonoprazan Fumarate is effective in curing Proton Pump Inhibitor (PPI)-resistant Gastroesophageal Reflux Disease (GERD) .
- Results or Outcomes: The healing rate of GERD by Vonoprazan is more than 95% .
5. Eradication of Clarithromycin-Resistant H. pylori
- Application Summary: Vonoprazan Fumarate is effective in the eradication of clarithromycin-resistant H. pylori .
- Results or Outcomes: It increases H. pylori eradication rate to more than 88% as part of both first-line and second-line therapy .
6. Drug-Drug Interactions
- Application Summary: Determination of the drug-drug interactions of Vonoprazan Fumarate is vital for further applications .
7. Treatment of Zollinger-Ellison Syndrome
- Application Summary: Vonoprazan Fumarate is effective in treating Zollinger-Ellison Syndrome, a condition characterized by high levels of stomach acid .
- Results or Outcomes: The specific results or outcomes are not detailed in the sources, but Vonoprazan has been approved for this use in Japan .
8. Treatment of Stress Ulcer Prophylaxis
- Application Summary: Vonoprazan Fumarate is used for stress ulcer prophylaxis, which is the prevention of stress ulcers in critically ill patients .
- Results or Outcomes: The specific results or outcomes are not detailed in the sources, but Vonoprazan has been approved for this use in Japan .
9. Synthesis of Vonoprazan Fumarate
- Application Summary: A novel and practical synthesis of Vonoprazan Fumarate has been developed .
- Methods of Application: The synthesis involves amide reduction using a novel and practical protocol .
- Results or Outcomes: The main advantages of this route include controllable impurity and acceptable overall yield .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGSHYHKHPCCJW-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vonoprazan Fumarate | |
CAS RN |
881681-01-2, 1260141-27-2 | |
Record name | 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine (2E)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881681-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vonoprazan fumurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK 438 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260141272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VONOPRAZAN FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QW3X4AMLB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。